![molecular formula C17H16ClN3OS B2614450 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1396676-39-3](/img/structure/B2614450.png)
2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
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Overview
Description
The compound “2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide” belongs to the class of benzamides . Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. For example, the amide group in benzamides can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, benzamides generally have high melting points and are relatively stable .Scientific Research Applications
Antihypertensive Effects and Angiotensin II Receptor Antagonism
Research on similar imidazole derivatives has shown their potential as antihypertensive agents through angiotensin II receptor antagonism. These compounds, specifically designed as nonpeptide angiotensin II receptor antagonists, have shown potent antihypertensive effects upon oral administration. The study highlights the importance of the acidic group at the 2'-position of the biphenyl, with tetrazole derivatives emerging as highly effective Carini et al., 1991.
Cardiac Electrophysiological Activity
The synthesis and evaluation of N-substituted imidazolylbenzamides have demonstrated their potential as selective class III agents for cardiac electrophysiological activity. These compounds have shown potency in in vitro assays comparable to known class III agents, indicating their viability for further development Morgan et al., 1990.
Anticancer Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. The derivatives exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug etoposide, indicating their potential as therapeutic agents in cancer treatment Ravinaik et al., 2021.
Heterocyclic Synthesis
Research into the synthesis of thiophenylhydrazonoacetates for heterocyclic synthesis has expanded the toolkit for creating various heterocyclic derivatives. These efforts have led to the development of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene-based compounds in synthesizing a wide range of heterocycles Mohareb et al., 2004.
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) have been constructed using thiophene-functionalized dicarboxylic acids. These MOFs exhibit efficient luminescent sensory materials that are highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Furthermore, they demonstrate potential for recyclable detection of these contaminants and effective trapping of 2,4-dichlorophenol from wasted solutions, indicating their utility in environmental monitoring and purification processes Zhao et al., 2017.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-21-11-14(15-7-4-10-23-15)20-16(21)8-9-19-17(22)12-5-2-3-6-13(12)18/h2-7,10-11H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYKHGJTGPTHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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